Tetrahydropalmatrubine

描述

Contextualization of Tetrahydropalmatrubine within Benzylisoquinoline Alkaloid Research and Natural Product Chemistry

This compound is a naturally occurring chemical compound classified within the extensive and pharmacologically significant group of benzylisoquinoline alkaloids (BIAs). acs.orgacs.org This class of compounds, comprising approximately 2,500 identified structures, is predominantly found in plant families such as the Papaveraceae, Ranunculaceae, Berberidaceae, and Menispermaceae. nih.govnih.gov BIAs are renowned for their diverse and potent biological activities, with well-known examples including the analgesic morphine, the antimicrobial berberine (B55584), and the antitussive noscapine. nih.govresearchgate.net

This compound belongs to the tetrahydroprotoberberine (THPB) subclass of BIAs, which are characterized by a tetracyclic isoquinoline (B145761) framework. mdpi.com These compounds are of particular interest to researchers due to their wide range of pharmacological effects, which include analgesic, anti-addiction, and anti-inflammatory properties. mdpi.comresearchgate.net The specific chemical structure of this compound, featuring a particular arrangement of hydroxyl and methoxy (B1213986) groups on its aromatic rings, distinguishes it from other THPBs and is a key determinant of its biological activity. mdpi.com As a metabolite and a biosynthetic precursor to other alkaloids, such as tetrahydropalmatine (B600727), this compound holds a pivotal position in the intricate network of BIA biosynthesis. acs.orgfrontiersin.orgnih.gov

The study of this compound and its relatives is a vibrant area within natural product chemistry, driven by the potential to discover new therapeutic agents and to understand the complex enzymatic pathways that plants use to construct these molecules. rsc.org Modern research often focuses on elucidating these biosynthetic pathways to enable the production of these valuable compounds in microbial systems, a process known as heterologous biosynthesis. acs.orgacs.org This approach offers a more sustainable and efficient alternative to extraction from scarce plant sources. nih.govresearchgate.net

Historical Trajectory of Research on this compound and Structurally Related Tetrahydroprotoberberine Alkaloids

The investigation of tetrahydroprotoberberine alkaloids has a long history, with early research focused on their isolation from various plant species, particularly from the Corydalis and Stephania genera. mdpi.comcdnsciencepub.comcdnsciencepub.com For instance, research dating back to the 1970s reported the isolation of new tetrahydroprotoberberine alkaloids from Corydalis thalictrifolia and Corydalis tuberosa. cdnsciencepub.comcdnsciencepub.com These early studies laid the groundwork for understanding the structural diversity of this alkaloid subclass.

The synthesis of this compound was first reported in 1962. acs.org Subsequent research has focused on developing more efficient and stereoselective synthetic routes. A notable advancement was the enantioselective total synthesis of (S)-tetrahydropalmatrubine, which was achieved using a chiral auxiliary-assisted Bischler−Napieralski cyclization/reduction approach. acs.org This work also provided the first X-ray crystal structures for both (S)-tetrahydropalmatrubine and the related alkaloid (S)-corytenchine. acs.org

A significant portion of the research on THPBs has been dedicated to understanding their pharmacological properties. Studies have explored their interactions with various receptors in the central nervous system, particularly dopamine (B1211576) receptors. medchemexpress.comnih.govresearchgate.net For example, l-tetrahydropalmatine, a close structural relative of this compound, has been identified as a dopamine D2 receptor antagonist and a partial D1 receptor agonist. researchgate.net This dual activity is believed to be the basis for its analgesic and sedative effects. researchgate.net Research has also investigated the structure-activity relationships within the THPB class, examining how modifications to the substituent groups on the alkaloid scaffold affect receptor affinity and selectivity. nih.gov

More recently, the focus has shifted towards the biosynthesis of these compounds. The elucidation of the enzymatic steps involved in the formation of the THPB core structure and the subsequent modifications, such as methylation, has been a key area of investigation. acs.orgmdpi.com This has been driven by the desire to harness these biosynthetic pathways for the production of high-value alkaloids in engineered microorganisms like yeast and E. coli. acs.orgmdpi.com

Significance of this compound as a Research Subject in Contemporary Natural Product Science

This compound continues to be a compound of significant interest in modern natural product science for several reasons. Firstly, it serves as a crucial intermediate in the biosynthesis of other important alkaloids, most notably tetrahydropalmatine. acs.orgrsc.org Understanding and manipulating the enzymes that convert this compound to tetrahydropalmatine, such as specific O-methyltransferases, is a key strategy in metabolic engineering efforts to produce these compounds in heterologous systems. acs.orgrsc.org The de novo production of (S)-tetrahydropalmatrubine in engineered yeast, for instance, represents a significant step towards the sustainable production of these valuable pharmaceuticals. acs.org

Secondly, the unique pharmacological profile of this compound and its derivatives continues to attract attention. While much of the pharmacological research has focused on tetrahydropalmatine, the potential biological activities of this compound itself are an area of ongoing exploration. Its structural similarity to other bioactive THPBs suggests that it may possess its own unique therapeutic properties.

Furthermore, this compound is a valuable tool for studying the structure-function relationships of the enzymes involved in BIA biosynthesis. acs.orgacs.org By using this compound and its analogues as substrates, researchers can probe the substrate specificity and catalytic mechanisms of enzymes like O-methyltransferases. acs.orgacs.org This knowledge is essential for the rational design of enzymes with altered or improved activities for the production of novel or rare alkaloids. acs.orgacs.org

The study of this compound also contributes to our broader understanding of the chemical diversity of plant natural products and the evolutionary processes that have led to the vast array of specialized metabolites found in nature. nih.gov The elucidation of the biosynthetic pathways leading to and from this compound provides insights into the intricate metabolic networks that exist within medicinal plants. nih.gov

Detailed Research Findings

Recent research has significantly advanced our understanding of this compound, particularly in the realm of its biosynthesis and enzymatic transformation.

Biosynthesis and Enzymatic Conversion

A pivotal study demonstrated the de novo biosynthesis of (S)-tetrahydropalmatrubine in engineered yeast. acs.org This was achieved by introducing and engineering specific enzymes, notably a variant of scoulerine (B1208951) 9-O-methyltransferase (S9OMT). acs.org This enzyme, which naturally participates in berberine biosynthesis, was engineered to efficiently catalyze the O-methylation of 1-benzylisoquinoline (B1618099) alkaloids at the 3' position, a key step in producing this compound. researchgate.net The research also highlighted two potential biosynthetic routes to the related and highly valued alkaloid, (S)-tetrahydropalmatine, one of which proceeds through the 9-O-methylation of (S)-tetrahydropalmatrubine. acs.org

Further investigations into the O-methyltransferases (OMTs) from Corydalis yanhusuo have revealed the catalytic promiscuity of these enzymes, which contributes to the structural diversity of BIAs in this plant. researchgate.netoup.com One study identified an OMT, CyOMT5, that can catalyze the methylation of (S)-scoulerine to produce (S)-tetrahydropalmatrubine. researchgate.net

| Enzyme | Source Organism | Substrate | Product | Reference |

| Engineered S9OMT | Thalictrum flavum | (S)-Scoulerine | (S)-Tetrahydropalmatrubine | acs.org |

| CyOMT5 | Corydalis yanhusuo | (S)-Scoulerine | (S)-Tetrahydropalmatrubine | researchgate.net |

Pharmacological Context

While direct pharmacological studies on this compound are limited, its role as a direct precursor to tetrahydropalmatine (THP) places it in a significant pharmacological context. frontiersin.orgnih.gov THP is known to interact with dopamine receptors, exhibiting antagonist activity at D2 receptors and partial agonist activity at D1 receptors. medchemexpress.comresearchgate.net This modulation of the dopaminergic system is believed to underlie its analgesic and anti-addiction properties. researchgate.netresearchgate.net Given that this compound is a monodesmethyl metabolite of THP, it is plausible that it shares some of these pharmacological targets, although likely with different affinities and efficacies. frontiersin.orgnih.gov

| Compound | Receptor Interaction | Potential Therapeutic Effect | Reference |

| Tetrahydropalmatine | Dopamine D1 and D2 receptor antagonist | Analgesia, Anti-addiction | medchemexpress.comresearchgate.net |

| This compound | Not fully characterized, but as a metabolite of THP, may interact with dopamine receptors. | To be determined |

Structure

3D Structure

属性

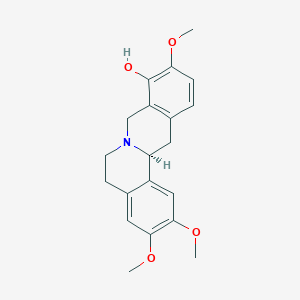

分子式 |

C20H23NO4 |

|---|---|

分子量 |

341.4 g/mol |

IUPAC 名称 |

(13aS)-2,3,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-ol |

InChI |

InChI=1S/C20H23NO4/c1-23-17-5-4-12-8-16-14-10-19(25-3)18(24-2)9-13(14)6-7-21(16)11-15(12)20(17)22/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m0/s1 |

InChI 键 |

DKBYSDUFSXFXMP-INIZCTEOSA-N |

手性 SMILES |

COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)O |

规范 SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)O |

同义词 |

(S)-tetrahydropalmatrubine |

产品来源 |

United States |

Synthetic Methodologies for Tetrahydropalmatrubine

Early Chemical Synthesis Approaches

The initial forays into the synthesis of tetrahydropalmatrubine were focused on the construction of the core tetracyclic skeleton, often resulting in racemic mixtures of the final product. These early methods laid the groundwork for future, more sophisticated synthetic endeavors.

Seminal Total Synthesis Routes for this compound

One of the earliest and most significant total syntheses of this compound was reported by Dutta and Bradsher in 1962. acs.orgacs.orgscielo.brscielo.br Their approach was an unequivocal synthesis that utilized an aromatic cyclodehydration method. This seminal work provided a key chemical proof of the structure of this compound and demonstrated a viable, albeit not stereocontrolled, pathway to the complex protoberberine core. The key step involved the cyclization of a quaternary salt intermediate in the presence of concentrated hydrochloric acid to form the dehydroprotoberberinium salt, which was then catalytically reduced to afford racemic this compound. beilstein-journals.org

Development of Racemic Synthetic Pathways for Tetrahydroisoquinoline Alkaloids

The development of synthetic routes to this compound is deeply rooted in the broader context of methods for synthesizing tetrahydroisoquinoline alkaloids. Several classical reactions have been employed to construct the core isoquinoline (B145761) scaffold in a racemic fashion.

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis. researchgate.netwikipedia.org This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.org The resulting 3,4-dihydroisoquinoline (B110456) can then be reduced to the corresponding tetrahydroisoquinoline. researchgate.netacs.org This strategy has been widely applied in the synthesis of various protoberberine alkaloid precursors. acs.org

Another fundamental method is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. beilstein-journals.orgacs.orgmdpi.com This reaction has been a workhorse for the synthesis of a vast array of tetrahydroisoquinoline and β-carboline alkaloids. mdpi.com Variants of this reaction, such as the N-acyl-Pictet-Spengler reaction, have been developed to improve reactivity and have been successfully used in the synthesis of racemic 1-benzyltetrahydroisoquinoline alkaloids, which are key precursors to the protoberberine skeleton. beilstein-journals.org These classical methods, while effective for creating the fundamental structure, typically yield racemic products, necessitating further resolution if a single enantiomer is desired.

Enantioselective Total Synthesis of this compound

Achieving stereocontrol in the synthesis of this compound, which possesses a chiral center at the C-13a position, has been a significant focus of modern synthetic efforts. This has been primarily accomplished through two main strategies: the use of chiral auxiliaries and the application of asymmetric catalysis.

Chiral Auxiliary-Assisted Strategies in Stereoselective Synthesis

A landmark achievement in the stereoselective synthesis of this compound was reported by Georghiou and coworkers, who described the first enantioselective total synthesis of (-)-(S)-tetrahydropalmatrubine. nih.govresearchgate.netresearchgate.net Their strategy relied on a chiral auxiliary-assisted Bischler-Napieralski cyclization/reduction approach. nih.govresearchgate.netresearchgate.net

In this method, a chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a key reaction. mun.ca Specifically, they utilized a chiral amine auxiliary to control the formation of the stereocenter during the cyclization and subsequent reduction. This approach led to the synthesis of the key intermediate, (S)-N-norlaudanidine, with high enantiomeric excess (>95% ee). nih.govresearchgate.net This chiral intermediate was then converted to (-)-(S)-tetrahydropalmatrubine, demonstrating the power of chiral auxiliaries in achieving high levels of stereoselectivity in the synthesis of complex natural products. nih.gov

| Parameter | Description |

| Reaction | Chiral auxiliary-assisted Bischler-Napieralski cyclization/reduction |

| Target | (-)-(S)-Tetrahydropalmatrubine |

| Key Intermediate | (S)-N-norlaudanidine |

| Enantiomeric Excess | >95% ee |

| Reference | Georghiou et al. nih.govresearchgate.net |

Asymmetric Catalysis and Its Application in this compound Synthesis

Asymmetric catalysis represents a more atom-economical and elegant approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. While direct asymmetric catalytic synthesis of this compound itself is less documented, significant progress has been made in the asymmetric synthesis of closely related tetrahydroprotoberberine alkaloids, showcasing the potential of this strategy.

Another powerful approach involves the use of late-stage asymmetric hydrogenation. For instance, a concise asymmetric total synthesis of several tetrahydroprotoberberine alkaloids, including (-)-canadine and (-)-sinactine, was accomplished using an Ir-catalyzed enantioselective hydrogenation as the final step to introduce the stereochemistry at the C-14 position. acs.org These catalytic methods represent the cutting edge of enantioselective synthesis and hold great promise for the efficient and scalable production of chiral tetrahydroprotoberberine alkaloids like this compound. acs.orgrsc.org

| Catalytic System | Application | Key Features |

| CuI / (S,R)-N-PINAP | Asymmetric synthesis of 13-methyltetrahydroprotoberberines | Three-step synthesis, high yield and ee |

| Ir-based catalyst | Enantioselective hydrogenation of dihydroprotoberberines | Late-stage introduction of chirality |

Modern Advances in the Chemical Synthesis of Tetrahydroprotoberberine Alkaloids

The field of organic synthesis is constantly evolving, and recent years have seen the emergence of novel technologies and methodologies that are being applied to the synthesis of complex natural products like tetrahydroprotoberberine alkaloids. These modern advances aim to improve efficiency, sustainability, and access to structural diversity.

Flow chemistry has emerged as a powerful tool for the synthesis of natural products. acs.org Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for automated, multi-step synthesis. This technology has been successfully applied to the synthesis of various alkaloids and holds significant potential for the streamlined production of tetrahydroprotoberberines.

Biocatalysis , the use of enzymes to perform chemical transformations, offers unparalleled selectivity under mild reaction conditions. nih.gov For the synthesis of tetrahydroisoquinoline alkaloids, engineered enzymes such as Pictet-Spenglerases are being developed to catalyze key bond-forming reactions with high enantioselectivity. d-nb.info Enzymatic methods are also being explored for specific transformations like selective methylation on the tetrahydroprotoberberine scaffold.

Novel catalytic methods continue to be developed, providing new avenues for the construction of the protoberberine core. Strategies such as C-H functionalization are being employed to create key bonds in a more direct and atom-economical manner. Furthermore, photoredox catalysis and other modern catalytic systems are expanding the toolbox available to synthetic chemists for tackling the synthesis of these intricate molecules. researchgate.netnih.gov These advancements are paving the way for more efficient, versatile, and environmentally friendly syntheses of this compound and its analogues. nih.gov

Novel Methodologies and Creative Synthetic Design

Recent advancements in organic synthesis have led to the development of novel and creative strategies for the construction of complex molecules like this compound. nih.gov These modern approaches often diverge from traditional biomimetic pathways, aiming for higher efficiency and flexibility. acs.org

One notable strategy involves the use of transition metal-catalyzed reactions to forge key carbon-carbon and carbon-heteroatom bonds. For instance, palladium-catalyzed intramolecular cyclizations have been employed to construct the aporphine (B1220529) scaffold, a related class of alkaloids, which could be adapted for protoberberine synthesis. nih.gov Another innovative approach utilizes a rhodium-catalyzed ring-opening cascade of an oxabicyclic intermediate to build the core structure of certain alkaloids. nih.gov

Furthermore, the concept of diversity-oriented synthesis (DOS) has influenced the design of synthetic routes. nih.gov This strategy aims to generate a library of structurally diverse compounds from a common intermediate, which can be valuable for exploring the structure-activity relationships of this compound analogs. nih.gov Such approaches often rely on the strategic placement of functional groups that can be elaborated in various ways. nih.gov

A key aspect of modern synthetic design is the pursuit of atom and step economy. Cascade reactions, where multiple bond-forming events occur in a single operation, are highly desirable. For example, a consecutive Pictet-Spengler condensation has been used to access bioactive 8-benzylprotoberberines. nih.gov

The following table summarizes some of the novel synthetic concepts applied in the synthesis of related alkaloid scaffolds.

| Synthetic Concept | Key Transformation | Potential Application to this compound | Reference |

| Transition Metal Catalysis | Pd-catalyzed intramolecular phenol (B47542) ortho-arylation | Formation of the biaryl linkage in the protoberberine core. | nih.gov |

| Cascade Reactions | Consecutive Pictet-Spengler condensations | Rapid assembly of the tetracyclic protoberberine skeleton. | nih.gov |

| Ring-Opening Cascades | Rh(I)-catalyzed ring-opening of oxabicyclic adducts | Construction of key heterocyclic rings within the scaffold. | nih.gov |

| Diversity-Oriented Synthesis | Strategic functionalization of a common intermediate | Generation of a library of this compound analogs for biological screening. | nih.gov |

Exploration of Diverse Chemical Disconnections for Alkaloid Scaffold Assembly

A common and well-established approach involves the Bischler-Napieralski reaction followed by reduction. This strategy typically starts with a substituted phenethylamine (B48288) and a phenylacetic acid derivative. The Bischler-Napieralski cyclization forms the dihydroisoquinoline ring (ring B), and subsequent reactions, including a Mannich-type cyclization, complete the tetracyclic system. An enantioselective total synthesis of (S)-tetrahydropalmatrubine has been reported using a chiral auxiliary-assisted Bischler-Napieralski cyclization/reduction approach. researchgate.net

Another powerful disconnection strategy is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization to form a tetrahydroisoquinoline ring. This method has been successfully applied to the synthesis of various protoberberine alkaloids. nih.gov

More recently, cycloaddition reactions have been explored for the construction of the protoberberine core. For example, a lithiated cycloaddition reaction between a benzonitrile (B105546) and a toluamide has been utilized to synthesize oxoprotoberberines, which can then be reduced to the corresponding tetrahydroprotoberberines. researchgate.net

The table below outlines some of the key chemical disconnections employed in the synthesis of the protoberberine scaffold.

| Disconnection Strategy | Key Intermediate(s) | Bond(s) Formed in Key Step | Reference |

| Bischler-Napieralski/Mannich | Dihydroisoquinoline | C-N and C-C bonds of ring C | researchgate.net |

| Pictet-Spengler Reaction | Tetrahydroisoquinoline | C-N and C-C bonds of ring B | nih.gov |

| Lithiated Cycloaddition | 3-Arylisoquinolinone | C-C bonds of ring B and C | researchgate.net |

| Intramolecular Diels-Alder | Oxabicyclic adduct | C-C bonds of ring A | nih.gov |

Stereochemical Control and Regioselectivity in Analogous Systems

Achieving high levels of stereochemical control and regioselectivity is a critical challenge in the synthesis of complex natural products like this compound. rijournals.com The single stereocenter at the C-13a position of the protoberberine skeleton significantly influences its biological activity.

Stereochemical Control:

Asymmetric synthesis is the preferred method for obtaining enantiomerically pure this compound. libretexts.org Several strategies have been developed to control the stereochemistry at the newly formed chiral center. libretexts.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of a reaction. numberanalytics.com For instance, a chiral auxiliary-assisted Bischler-Napieralski cyclization has been used to achieve high enantioselectivity in the synthesis of (S)-tetrahydropalmatrubine. researchgate.net

Chiral Catalysts: The use of chiral catalysts is a powerful tool for enantioselective synthesis. numberanalytics.com While specific examples for this compound are not extensively detailed in the provided context, this approach is widely used in the synthesis of other alkaloids. rijournals.com

Substrate Control: The inherent chirality in a substrate can influence the stereochemistry of subsequent reactions. This is often seen in syntheses that start from chiral pool materials.

The efficiency of asymmetric induction often depends on the proximity of the controlling chiral element to the newly forming stereocenter. libretexts.org

Regioselectivity:

Regioselectivity, the control of where a reaction occurs on a molecule with multiple reactive sites, is also a crucial aspect. In the context of this compound synthesis, this is particularly important during the functionalization of the aromatic rings and in cyclization reactions.

Directed Ortho-Metalation (DoM): This strategy uses a directing group to guide the metalation of an aromatic ring to the ortho position, allowing for subsequent regioselective functionalization.

Enzymatic Reactions: In biosynthetic pathways and chemoenzymatic synthesis, enzymes exhibit remarkable regioselectivity. For example, O-methyltransferases (OMTs) can selectively methylate specific hydroxyl groups on a catechol scaffold. researchgate.net The regioselectivity of these enzymes can even be engineered through directed evolution to favor the formation of a desired regioisomer. researchgate.netresearchgate.net Structure-guided engineering of a scoulerine (B1208951) 9-O-methyltransferase has enabled the biosynthesis of this compound in yeast. researchgate.netoup.com

Steric and Electronic Effects: The inherent steric and electronic properties of the substrates and reagents play a significant role in determining the regiochemical outcome of a reaction. numberanalytics.com For example, in Friedel-Crafts type reactions, the substitution pattern on the aromatic ring will direct the incoming electrophile.

The following table provides examples of methods used to achieve stereochemical and regiochemical control in the synthesis of analogous systems.

| Control Type | Method | Example Application | Reference |

| Stereochemical | Chiral Auxiliary | Asymmetric Bischler-Napieralski cyclization for (S)-N-norlaudanidine synthesis. | researchgate.net |

| Stereochemical | Asymmetric Synthesis | Influence of one chiral center on the development of a second. | libretexts.org |

| Regiochemical | Directed Ortho-Metalation | Regioselective functionalization of aromatic rings. | N/A |

| Regiochemical | Enzyme Catalysis | Regioselective methylation of catechols by engineered O-methyltransferases. | researchgate.netresearchgate.net |

Biosynthetic Pathways of Tetrahydropalmatrubine

Elucidation of Natural Biosynthetic Routes in Plants

The journey from simple amino acids to the intricate structure of tetrahydropalmatrubine is a testament to the sophisticated metabolic machinery of plants. Researchers have made significant strides in identifying the precursor molecules and the enzymes that catalyze their transformation.

Identification of Precursor Molecules (e.g., L-tyrosine, (S)-reticuline, (S)-norreticuline)

The biosynthesis of this compound, like other BIAs, begins with the amino acid L-tyrosine . nih.gov Through a series of enzymatic steps, L-tyrosine is converted into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. nih.gov These two molecules then condense to form (S)-norcoclaurine, a foundational step in the BIA pathway. nih.govingentaconnect.com

Subsequent reactions involving methylation and hydroxylation lead to the formation of key intermediates. One such critical branch point intermediate is (S)-reticuline . nih.govingentaconnect.comfrontiersin.orgacs.org This molecule stands at a metabolic crossroads, from which the biosynthetic pathways diverge to produce a vast array of different BIA structural classes. frontiersin.orgacs.org Another important precursor is (S)-norreticuline , which is also derived from earlier intermediates in the pathway and can be a substrate for subsequent enzymatic modifications. acs.orgpnas.org The pathway can proceed through either an N-desmethylated route involving (S)-norreticuline or an N-methylated route with (S)-reticuline. pnas.org

Characterization of Key Enzymatic Transformations (e.g., Methyltransferases, Berberine (B55584) Bridge Enzyme)

The structural diversity of BIAs is largely attributable to the action of various enzymes, particularly methyltransferases and oxidoreductases like the berberine bridge enzyme (BBE) . nih.govfrontiersin.org

Methyltransferases are crucial for adding methyl groups to the alkaloid scaffold, a process that significantly alters the molecule's properties. frontiersin.orgmdpi.com These enzymes, which include O-methyltransferases (OMTs) and N-methyltransferases (NMTs), guide intermediates into specific biosynthetic branches. frontiersin.org For instance, the conversion of (S)-norcoclaurine to (S)-coclaurine is catalyzed by a norcoclaurine 6-O-methyltransferase (6OMT). oup.com Further down the pathway, scoulerine (B1208951) 9-O-methyltransferase (S9OMT) catalyzes the 9-O-methylation of (S)-scoulerine to produce (S)-tetrahydrocolumbamine. nih.govacs.orgcore.ac.uk

The Berberine Bridge Enzyme (BBE) plays a pivotal role in forming the characteristic four-ring structure of protoberberine alkaloids. nih.govfrontiersin.org BBE catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, resulting in the creation of (S)-scoulerine. nih.govfrontiersin.org This stereospecific reaction establishes the core framework upon which further modifications, such as those by methyltransferases, occur to yield compounds like this compound. frontiersin.org

| Enzyme Class | Function in BIA Biosynthesis | Example Enzyme |

| Methyltransferases | Catalyze the transfer of a methyl group, diversifying the alkaloid structure. frontiersin.orgmdpi.com | Scoulerine 9-O-methyltransferase (S9OMT) nih.govacs.orgcore.ac.uk |

| Berberine Bridge Enzyme (BBE) | Catalyzes the formation of the protoberberine alkaloid core structure. nih.govfrontiersin.org | Berberine Bridge Enzyme nih.govfrontiersin.org |

Investigation of Undiscovered Enzymes and Pathway Gaps in this compound Biosynthesis

Despite significant progress, gaps remain in our understanding of the complete biosynthetic pathway to this compound and related alkaloids. pnas.orgresearchgate.net For instance, the specific enzymes responsible for certain hydroxylation or demethylation steps in alternative routes have not been fully characterized. pnas.org The biosynthesis of tetrahydropapaverine (THP), a related compound, has faced challenges due to unelucidated enzymes. pnas.orgresearchgate.net

The complexity of plant genomes and the often-dispersed nature of biosynthetic genes can hinder the discovery of these missing enzymes. frontiersin.org Traditional methods are being supplemented with modern approaches like transcriptomics, metabolomics, and chemoproteomics to identify new functional proteins and fill in these pathway gaps. frontiersin.orgfrontiersin.org The integration of these "-omics" technologies allows researchers to correlate gene expression with metabolite production, facilitating the discovery of novel biosynthetic genes. frontiersin.org The discovery of previously unknown enzyme classes, such as novel terpene cyclases and oxidative-ring contraction enzymes in other fungal systems, highlights the potential for uncovering unique biocatalysts in plant alkaloid pathways. d-nb.info

Heterologous Biosynthesis and Metabolic Engineering of this compound

The challenges associated with isolating this compound from natural plant sources—such as low abundance, slow growth rates, and environmental impact—have driven the development of alternative production methods. nih.govfrontiersin.org Reconstructing the biosynthetic pathway in microbial hosts offers a promising, sustainable alternative. frontiersin.orgosti.gov

Reconstruction of Biosynthetic Pathways in Microbial Systems (e.g., Yeast, E. coli)

Microbial platforms like the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli have become workhorses for the heterologous biosynthesis of plant natural products. frontiersin.orgresearchgate.netosti.govnih.gov Scientists have successfully engineered these microbes to produce key BIA intermediates and even complex final products. frontiersin.orgresearchgate.net

The reconstruction process involves introducing the necessary plant-derived genes into the microbial host. pnas.org For example, yeast strains have been engineered to produce (S)-reticuline from glucose. nih.gov Building upon this, researchers have expressed enzymes from various plant sources to synthesize downstream alkaloids. researchgate.net The de novo production of (S)-tetrahydropalmatrubine has been successfully achieved in engineered yeast. acs.orgosti.govacs.org Similarly, E. coli has been engineered to produce the key intermediate (S)-reticuline, demonstrating the feasibility of using prokaryotic systems as well. nih.govfrontiersin.org

These microbial cell factories offer several advantages, including faster growth rates, scalability, and the potential to produce novel, unnatural derivatives of the target compounds. acs.orgosti.gov

| Microbial Host | Key Achievements in BIA Biosynthesis |

| Saccharomyces cerevisiae (Yeast) | De novo production of (S)-reticuline, (S)-scoulerine, and (S)-tetrahydropalmatrubine. frontiersin.orgacs.orgosti.govnih.govacs.org |

| Escherichia coli (E. coli) | Biosynthesis of the key intermediate (S)-reticuline from simple precursors. nih.govfrontiersin.org |

Protein and Enzyme Engineering for Enhanced Substrate Specificity and Pathway Flux

A significant challenge in heterologous biosynthesis is that plant enzymes may not function optimally in a microbial environment or may lack the desired specificity for non-native substrates. acs.orgresearchgate.netProtein and enzyme engineering provides powerful tools to overcome these limitations. nih.govmednexus.orgdoi.org

By making targeted changes to an enzyme's structure (rational design) or by creating and screening large libraries of enzyme variants (directed evolution), scientists can alter and improve their function. nih.govdoi.org For instance, a scoulerine 9-O-methyltransferase (S9OMT) from Thalictrum flavum was engineered to have an expanded substrate scope, enabling it to O-methylate 1-benzylisoquinoline (B1618099) alkaloids and thus produce this compound in yeast. pnas.orgacs.orgresearchgate.netosti.gov Similarly, a variant of N-methylcoclaurine hydroxylase was developed with improved activity on a non-native substrate, which was crucial for reconstructing the pathway to (S)-norreticuline. pnas.org

Increasing precursor and cofactor supply : Engineering the host's metabolism to provide more of the essential building blocks and cofactors, like S-adenosylmethionine (SAM) for methylation reactions. mdpi.comnih.gov

Optimizing enzyme expression levels : Fine-tuning the amount of each pathway enzyme produced to avoid bottlenecks and the accumulation of toxic intermediates. researchgate.net

Eliminating competing pathways : Knocking out native yeast genes that divert intermediates away from the desired pathway, such as those encoding multidrug resistance transporters that can export pathway intermediates. pnas.orgresearchgate.net

These combined approaches of protein and metabolic engineering are crucial for transforming microbial cells into efficient factories for the production of complex plant-derived compounds like this compound. nih.govnih.gov

Genetic Manipulation of Host Organisms for Optimized Production of this compound Precursors and Metabolites

The production of complex plant-derived alkaloids such as this compound through traditional chemical synthesis is often challenging and inefficient. Consequently, researchers have turned to metabolic engineering and the genetic manipulation of microbial hosts to create cellular factories for the biosynthesis of these valuable compounds. nih.govwikipedia.org Organisms like the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are frequently chosen for this purpose due to their rapid growth, well-understood genetics, and ease of genetic manipulation. frontiersin.org

A significant breakthrough in this area was the successful de novo biosynthesis of this compound in an engineered Saccharomyces cerevisiae strain. researchgate.net This was achieved through the heterologous expression of two key enzyme variants that demonstrated activity on non-native substrates. researchgate.net By employing protein engineering, a variant of N-methylcoclaurine hydroxylase was developed that could act on coclaurine, which enabled the biosynthesis of the precursor norreticuline (B8769265). researchgate.net Similarly, a variant of scoulerine 9-O-methyltransferase was engineered to O-methylate 1-benzylisoquinoline alkaloids at the 3′ position, a crucial step for the de novo synthesis of this compound. researchgate.net

Optimizing the production of this compound and its precursors involves a multi-faceted approach aimed at enhancing metabolic flux and overcoming bottlenecks in the biosynthetic pathway. nih.govresearchgate.net Key strategies include:

Enhancing Cofactor Supply : Many enzymatic steps in alkaloid biosynthesis, particularly those involving cytochrome P450 enzymes, depend on cofactors like NADPH and heme. researchgate.net Engineering the host's metabolic network to increase the intracellular pools of these cofactors can significantly boost the efficiency of the heterologously expressed pathway. researchgate.net

Engineering Precursor Supply : The availability of primary metabolites that serve as the building blocks for the desired compound is often a limiting factor. Metabolic engineering strategies are employed to redirect metabolic flux towards the synthesis of these essential precursors, such as acyl-CoAs. researchgate.netnih.gov

These genetic manipulations, often guided by CRISPR technology, allow for precise and multiplexed genome editing, transforming microbial hosts into efficient producers of valuable plant-based pharmaceuticals. nih.gov

| Host Organism | Genetic Modification Strategy | Target Precursor/Metabolite | Key Research Finding |

|---|---|---|---|

| Saccharomyces cerevisiae (Yeast) | Heterologous expression of engineered N-methylcoclaurine hydroxylase and scoulerine 9-O-methyltransferase variants. researchgate.net | Norreticuline, this compound | Enabled the complete de novo biosynthesis of this compound in a microbial host for the first time. researchgate.net |

| Saccharomyces cerevisiae (Yeast) | Overexpression of rate-limiting genes, engineering of heme and NADPH cofactor supply, and expression of product transporters. nih.govresearchgate.net | (S)-reticuline, Chelerythrine | Demonstrated a combinatorial engineering strategy that significantly increased the yield of a complex alkaloid derived from the same BIA pathway. nih.govresearchgate.net |

| Streptomyces coelicolor | Quorum sensing-based metabolic engineering to enhance the pool of CoA-derived precursors. nih.gov | Neoaureothin Precursors | Showcased a self-regulating system to increase precursor supply for polyketide production without harming cell growth, a principle applicable to alkaloid pathways. nih.gov |

Omics Approaches in Biosynthesis Research

The elucidation of complex biosynthetic pathways for natural products has been revolutionized by the advent of high-throughput "omics" technologies. frontiersin.org These approaches provide a systems-level view of the biological processes within an organism, from the genetic blueprint to the metabolic output.

Application of Transcriptomics, Metabolomics, and Genomics for Pathway Discovery and Elucidation

The discovery and full characterization of the biosynthetic pathways of complex natural products like this compound rely on the integration of genomics, transcriptomics, and metabolomics. nih.govrsc.org Each of these single-omic technologies provides a different layer of biological information, and their combination allows researchers to connect genes to functions and metabolites in a highly efficient manner. nih.govnih.gov

Genomics provides the foundational genetic blueprint of an organism. nih.gov By sequencing the genome of a plant that produces a specific compound, researchers can identify candidate genes involved in its biosynthesis. frontiersin.org A key strategy in genomics is the search for biosynthetic gene clusters, where genes for successive steps in a metabolic pathway are physically co-located on a chromosome. rsc.org This clustering provides strong clues about the functional association between genes. rsc.org

Transcriptomics , often performed using RNA-Seq, captures a snapshot of all the genes being actively expressed in a cell or tissue at a specific time. mdpi.com This technology is instrumental in identifying new members of a biosynthetic pathway through co-expression analysis. rsc.org The underlying principle is that genes involved in the same pathway are often regulated and expressed together. By comparing the transcriptomes of different tissues (e.g., root vs. leaf) or plants under different conditions, scientists can identify genes whose expression levels are highly correlated with the production of the metabolite of interest. nih.govmdpi.com

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. nih.gov Using techniques like mass spectrometry coupled with chromatography, metabolomics provides direct chemical evidence of a biosynthetic pathway by identifying and quantifying the final product, as well as its precursors and intermediates. nih.govnih.gov This allows researchers to chart the structural diversity of natural products and provides the chemical context for the genetic information obtained from genomics and transcriptomics. rsc.org

The true power of these technologies lies in their integration. nih.gov By combining datasets, researchers can build robust hypotheses. For example, a gene identified through genomic analysis that is also found to be highly expressed in a transcriptomic profile of a high-producing tissue, and whose expression correlates with the abundance of a specific intermediate measured by metabolomics, becomes a very strong candidate for encoding the enzyme that catalyzes that particular step in the pathway. frontiersin.orgrsc.org This integrative omics approach is essential for untangling the complex networks of reactions that lead to the formation of valuable medicinal compounds. nih.gov

| Omics Technology | Approach | Contribution to Pathway Elucidation |

|---|---|---|

| Genomics | Whole-genome sequencing and analysis. frontiersin.org | Provides the complete genetic blueprint; enables the identification of candidate biosynthetic gene clusters and enzyme-encoding genes. rsc.orgnih.gov |

| Transcriptomics | RNA sequencing (RNA-Seq) for gene expression profiling. mdpi.com | Identifies genes that are actively expressed in relevant tissues or conditions; co-expression analysis links genes that are regulated together, suggesting a shared function in a pathway. nih.govrsc.org |

| Metabolomics | Mass spectrometry and chromatography to profile small molecules. nih.gov | Identifies and quantifies pathway intermediates and final products, providing direct chemical evidence of pathway activity and structure-function relationships. nih.gov |

| Integrative Omics | Computational and statistical analysis of combined genomics, transcriptomics, and metabolomics datasets. frontiersin.orgnih.gov | Links genes to specific metabolites and enzymatic reactions, enabling the de novo discovery and complete characterization of complex biosynthetic pathways. rsc.org |

Preclinical Investigations of Tetrahydropalmatrubine S Biological Activities

Receptor Interactions and Ligand Binding Studies

Ligand binding studies have been crucial in identifying the molecular targets of l-THP. This research demonstrates that the compound does not act on a single receptor but rather engages with multiple receptor families, primarily within the dopaminergic and serotonergic systems.

L-tetrahydropalmatine exhibits a significant binding affinity for several dopamine (B1211576) receptor subtypes. Radioligand binding assays have shown that l-THP interacts notably with D1, D2, and D3 receptors. nih.gov The levorotatory enantiomer (l-THP) is the active form, demonstrating a clear affinity for dopamine receptors, whereas the dextrorotatory form (d-THP) does not. nih.gov

Functionally, l-THP is generally characterized as a dopamine receptor antagonist. nih.gov Specifically, it has been identified as an antagonist for the D2 receptor, a mechanism that is thought to contribute to some of its central nervous system effects. nih.gov Its action at the D1 receptor is more complex, with some studies describing it as an antagonist while others report partial agonist activity. nih.govnih.gov The compound's affinity extends to the D3 receptor, indicating a broad interaction with the D2-like receptor family. nih.gov

Below is a summary of the binding profile of l-THP at various dopamine receptor subtypes, as determined by the percent inhibition of radioligand binding at a concentration of 1 µM.

Table 1: L-Tetrahydropalmatine Binding Affinity at Dopamine Receptor Subtypes

| Receptor Subtype | Percent Inhibition @ 1 µM |

|---|---|

| Dopamine D1 | 88% |

| Dopamine D2S | 81% |

| Dopamine D2L | 77% |

| Dopamine D3 | 79% |

| Dopamine D4.4 | 22% |

| Dopamine D5 | 28% |

Data sourced from Liu et al., 2012. nih.gov

Direct interactions with the glutamate (B1630785) receptor system have been less definitively characterized. However, evidence suggests an indirect modulatory role. For instance, in studies related to morphine-induced neuroadaptations, treatment with l-THP was found to block the upregulation of the GluA1 subunit of the AMPA receptor in key brain regions like the prefrontal cortex and hippocampus. nih.gov This indicates that while direct binding to glutamate receptors is not established, l-THP can influence glutamatergic transmission through its effects on other systems. nih.gov

Table 2: L-Tetrahydropalmatine Binding Affinity at Serotonin (5-HT) Receptor Subtypes

| Receptor Subtype | Percent Inhibition @ 1 µM |

|---|---|

| 5-HT1A | 68% |

| 5-HT1D | 51% |

| 5-HT2A | 39% |

| 5-HT2C | 12% |

| 5-HT3 | -1% |

| 5-HT4e | 50% |

| 5-HT5a | 22% |

| 5-HT6 | 32% |

| 5-HT7 | 71% |

Data sourced from Liu et al., 2012. nih.gov

Intracellular Signaling Pathways and Molecular Mechanisms

The biological activities of l-THP extend beyond receptor binding to the modulation of downstream intracellular signaling cascades. These molecular mechanisms are fundamental to its neuroprotective and analgesic properties.

L-tetrahydropalmatine has been shown to regulate the Brain-Derived Neurotrophic Factor (BDNF) pathway. nih.gov BDNF is a critical neurotrophin involved in neuronal survival, growth, and plasticity. Research indicates that l-THP can attenuate neurotoxicity by modulating the BDNF pathway. nih.gov

The analgesic properties of l-THP are linked to several cellular mechanisms. Studies have shown it can alleviate neuropathic and inflammatory pain by downregulating the expression of P2X ligand-gated ion channel 3 (P2X3) receptors and transient receptor potential vanilloid 1 (TRPV1), both of which are key players in pain sensation. nih.gov

Furthermore, l-THP exerts neuroprotective effects by influencing inflammatory pathways. It can reduce the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins. nih.gov This anti-inflammatory action is partly achieved through the inhibition of pathways like the nuclear factor-kappa B (NF-κB) signaling cascade. nih.gov The compound also demonstrates neuroprotective capabilities by inhibiting neuronal apoptosis and reducing levels of free radicals. nih.gov

In Vitro Pharmacological Characterization in Cellular Models

The biological activities of l-THP have been further explored and characterized using various in vitro cellular models. These systems allow for the detailed investigation of the compound's effects on specific cell types and molecular targets in a controlled environment.

One study utilized Human Embryonic Kidney 293 (HEK293) cells to demonstrate that l-THP can inhibit the delayed rectifier Kv1.5 potassium channel. nih.gov In models using primary cultured glial cells, l-THP treatment was shown to inhibit the activation of both astrocytes and microglia, which is consistent with its anti-inflammatory properties in the central nervous system. Another investigation using the human monocytic cell line THP-1 found that l-THP inhibits the production of pro-inflammatory mediators when the cells are stimulated with lipopolysaccharide.

Table 3: Summary of In Vitro Cellular Model Investigations of L-Tetrahydropalmatine

| Cell Line / Model | Key Finding |

|---|---|

| HEK293 Cells | Inhibition of the delayed rectifier Kv1.5 potassium channel. nih.gov |

| Primary Glial Cells | Inhibition of astrocyte and microglial activation. |

| THP-1 Human Monocytic Cells | Inhibition of pro-inflammatory mediator production in response to lipopolysaccharide. |

Assays for Receptor Activation, Antagonism, and Partial Agonism (e.g., cAMP, GTPγS assays)

Functional assays are crucial in determining the pharmacological profile of a compound at specific G-protein coupled receptors (GPCRs). These assays measure the cellular response following receptor activation and can distinguish between agonists, antagonists, and partial agonists. Two common methods employed for this purpose are the cyclic adenosine (B11128) monophosphate (cAMP) and the guanosine (B1672433) 5'-O-(3-thiotriphosphate) (GTPγS) binding assays.

The cAMP assay is particularly useful for assessing the functional activity of ligands for GPCRs that are coupled to Gs or Gi proteins. Activation of Gs proteins stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels, while Gi protein activation has the opposite effect. By measuring the changes in cAMP concentration in response to a compound, its efficacy and potency as an agonist or antagonist can be determined. For instance, in a study investigating the effects of tetrahydroberberrubine, a compound structurally related to tetrahydropalmatrubine, a cAMP assay was utilized to determine its functional activity at the dopamine D1 receptor. The l-enantiomer (B50610) of tetrahydroberberrubine was found to be an antagonist of the D1 receptor with an IC50 value of 385 nM. nih.gov

GTPγS binding assays provide a direct measure of G-protein activation, an event proximal to receptor stimulation. nih.gov This assay utilizes a non-hydrolyzable analog of GTP, [35S]GTPγS, which binds to the Gα subunit upon receptor activation. The accumulation of [35S]GTPγS serves as an indicator of receptor activation. creative-bioarray.com This technique is valuable for differentiating between full and partial agonists, as it is less susceptible to signal amplification that can occur in downstream signaling pathways. nih.gov The assay can be performed with membranes from cells expressing the receptor of interest and is applicable to various GPCRs, though it is particularly robust for Gi-coupled receptors. revvity.com

Table 1: Functional Activity of l-Tetrahydroberberrubine at Dopamine Receptors

| Receptor | Assay Type | Functional Activity | IC50 (nM) |

|---|---|---|---|

| Dopamine D1 | cAMP Assay | Antagonist | 385 nih.gov |

| Dopamine D2 | Calcium Flux Assay | Antagonist | 985 nih.gov |

Investigations of Cellular Pathway Regulation by this compound and its Metabolites

The biological activities of this compound and its related compounds are mediated through the modulation of various intracellular signaling pathways. Key among these are the mitogen-activated protein kinase (MAPK) and the cAMP response element-binding protein (CREB) pathways, which are critical in regulating cellular processes such as inflammation, cell survival, and neuroplasticity.

The p38 MAPK signaling pathway is a key regulator of inflammatory responses. Studies on the closely related compound tetrahydropalmatine (B600727) (THP) have shown that it can attenuate neuroinflammation by inhibiting the p38 MAPK pathway. In a mouse model of neuropathic pain, THP was found to suppress the phosphorylation of MAPKs, including p38, in the dorsal root ganglions and sciatic nerve. nih.gov This inhibition of the p38 MAPK pathway leads to a downstream reduction in the activation of nuclear factor-kappa B (NF-κB) and the expression of inducible nitric oxide synthase (iNOS), both of which are pro-inflammatory mediators. nih.gov In a rat model of diabetic neuropathic pain, THP was also shown to inhibit the activation of the p38 MAPK signaling pathway in spinal cord microglia, thereby reducing the inflammatory response and alleviating pain symptoms. researchgate.net

CREB is a transcription factor that plays a crucial role in neuronal plasticity, learning, and memory. Its activity is regulated by phosphorylation at Serine 133, which can be triggered by various upstream signaling cascades, including those involving protein kinase A (PKA) and calcium/calmodulin-dependent protein kinases (CaMKs). The phosphorylation of CREB can be assessed using techniques such as Western blotting with phospho-specific antibodies. nih.govresearchgate.net While direct studies on this compound's effect on CREB are limited, its interaction with dopamine receptors suggests a potential for modulating CREB signaling. Dopamine D1 receptor activation is known to stimulate cAMP production and PKA activity, which in turn can lead to CREB phosphorylation. nih.gov

In Vivo Preclinical Studies in Animal Models

Application of Animal Models for Mechanism Elucidation (e.g., neuropharmacological models)

Animal models are indispensable tools for elucidating the mechanisms of action of neuropharmacological agents like this compound. These models allow for the investigation of the compound's effects on complex physiological and pathological processes in a living organism.

Neuropharmacological models of neuropathic pain are commonly used to study the analgesic effects of compounds. The spared nerve injury (SNI) model in mice, for instance, creates a state of chronic neuropathic pain, characterized by mechanical hyperalgesia and cold allodynia. nih.gov The use of this model has demonstrated that tetrahydropalmatine (THP) can ameliorate these pain-related behaviors. nih.gov Further investigation in this model revealed that the analgesic effects of THP are associated with the suppression of neuroinflammation through the p38 MAPK/NF-κB/iNOS signaling pathway in neuronal tissues. nih.gov Similarly, a streptozotocin-induced diabetic neuropathic pain model in rats has been employed to show that THP alleviates pain by inhibiting microglial activation via the p38 MAPK pathway in the spinal cord. researchgate.net Another model of neuropathic pain, induced by partial sciatic nerve ligation (PSNL) in mice, has been used to demonstrate that the analgesic effects of l-tetrahydropalmatine are mediated by its activity at dopamine D1 and D2 receptors. nih.gov

Animal models of Parkinson's disease are also relevant for studying compounds that interact with the dopaminergic system. These models can be created using neurotoxins such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which selectively damage dopaminergic neurons. criver.comnih.gov Genetic models that replicate mutations associated with familial Parkinson's disease are also available. mdpi.com These models would be valuable for investigating the potential neuroprotective or symptomatic effects of this compound, given its known interaction with dopamine receptors.

Effects on Behavioral Phenotypes in Animal Models

The in vivo effects of this compound and related compounds on behavior are assessed using a variety of animal models that measure phenotypes such as pain perception, anxiety, and locomotor activity.

In models of chronic pain, l-tetrahydropalmatine (l-THP) has been shown to produce a dose-dependent antihyperalgesic effect. In both the spinal nerve ligation model of neuropathic pain and the complete Freund's adjuvant model of inflammatory pain in mice, l-THP significantly alleviated mechanical hyperalgesia. nih.gov The antihyperalgesic effects of l-THP were blocked by a dopamine D1 receptor antagonist, suggesting that its mechanism of action involves enhancing dopaminergic transmission. nih.gov Importantly, at effective analgesic doses, l-THP did not affect motor function, indicating a specific effect on pain pathways. nih.gov

The open-field test is a widely used behavioral assay to assess general locomotor activity and anxiety-like behavior in rodents. northumbria.ac.uknih.gov This test measures parameters such as the total distance traveled and the time spent in the center of the open field. A decrease in the time spent in the center is often interpreted as an indication of anxiety-like behavior. nih.gov While specific studies on the effects of this compound in the open-field test are not detailed in the provided context, this model would be a standard method to evaluate its potential anxiolytic or anxiogenic properties, as well as its effects on spontaneous motor activity.

Investigation of Metabolic Profiles and Distribution in Animal Tissues

Understanding the metabolic fate and tissue distribution of a compound is essential for interpreting its pharmacological activity and pharmacokinetic properties. Studies in animal models provide valuable insights into how this compound is absorbed, distributed, metabolized, and excreted.

The tissue distribution of tetrahydropalmatine (THP) enantiomers has been investigated in rats following oral administration of the racemic mixture. Significant differences in the pharmacokinetic profiles of the two enantiomers were observed in various brain regions and other tissues. The peak concentrations (Cmax) and the area under the curve (AUC) of the (-)-enantiomer were found to be significantly greater than those of the (+)-enantiomer in all brain regions studied. nih.gov The highest concentrations of both enantiomers were found in the liver, a primary site of drug metabolism. nih.gov The distribution to different brain regions, including the cortex, cerebellum, diencephalon, brain stem, striatum, and hippocampus, was also characterized, with the striatum showing the highest peak concentrations. nih.gov

The metabolism of THP is stereoselective. In vitro studies using rat liver microsomes have shown that THP is metabolized by cytochrome P450 (CYP) enzymes, with CYP3A1/2 and CYP1A2 being the predominant isoforms involved. plos.org The distribution of berberine (B55584), a structurally similar alkaloid, and its metabolites has been studied in rats, showing rapid distribution to the liver, kidneys, muscle, lungs, brain, heart, pancreas, and fat. plos.org The major metabolites of berberine, thalifendine, and berberrubine, were readily detected in organs such as the liver and kidneys. plos.org

Table 2: Brain and Plasma Pharmacokinetics of Tetrahydropalmatine Enantiomers in Rats after Oral Administration

| Tissue | Enantiomer | Cmax (ng/g or ng/mL) | AUC (ng·h/g or ng·h/mL) |

|---|---|---|---|

| Plasma | (-)-THP | 135.6 ± 28.4 | 487.3 ± 95.2 |

| (+)-THP | 45.2 ± 11.7 | 158.6 ± 39.1 | |

| Cortex | (-)-THP | 189.7 ± 41.5 | 712.9 ± 143.8 |

| (+)-THP | 68.3 ± 15.9 | 245.7 ± 56.2 | |

| Cerebellum | (-)-THP | 215.4 ± 49.8 | 801.5 ± 162.3 |

| (+)-THP | 75.1 ± 18.2 | 273.4 ± 61.9 | |

| Diencephalon | (-)-THP | 231.8 ± 53.7 | 854.6 ± 175.1 |

| (+)-THP | 81.6 ± 19.3 | 296.8 ± 68.4 | |

| Brain Stem | (-)-THP | 245.9 ± 58.2 | 903.7 ± 188.6 |

| (+)-THP | 88.4 ± 21.5 | 315.9 ± 73.1 | |

| Striatum | (-)-THP | 289.3 ± 65.4 | 1056.2 ± 213.7 |

| (+)-THP | 102.7 ± 25.8 | 368.1 ± 85.3 | |

| Hippocampus | (-)-THP | 267.5 ± 61.3 | 978.4 ± 201.5 |

| (+)-THP | 95.2 ± 23.1 | 342.6 ± 79.8 |

Data adapted from a study on the brain pharmacokinetics and tissue distribution of THP enantiomers in rats. nih.gov

Structure Activity Relationship Sar Studies and Analogues of Tetrahydropalmatrubine

Rational Design and Chemical Synthesis of Tetrahydropalmatrubine Derivatives and Analogues

The rational design of this compound derivatives often involves modifying the oxygen-containing functional groups on the A and D aromatic rings, as these are common features among tetrahydroprotoberberine alkaloids. researchgate.net Synthetic strategies are developed to create a variety of analogues, allowing for a systematic investigation of how these changes affect the molecule's pharmacological properties. nih.gov

One approach to generating this compound analogues is through the enantioselective total synthesis of its stereoisomers. nih.govresearchgate.netacs.org For instance, the enantioselective synthesis of both (R)-(+)- and (S)-(-)-tetrahydropalmatine, a closely related compound, has been achieved with high enantiomeric excess. nih.gov This type of synthesis allows for the investigation of the specific biological roles of each stereoisomer. The synthesis of various tetrahydroisoquinoline alkaloids, including derivatives of this compound, has been a significant focus, employing diverse and innovative synthetic methodologies. acs.orgnih.gov

Furthermore, biosynthetic approaches using engineered microorganisms have emerged as a powerful tool for producing this compound and its analogues. researchgate.netosti.gov By manipulating the enzymatic pathways in organisms like yeast, researchers can produce specific derivatives that may be difficult to obtain through traditional chemical synthesis. researchgate.netosti.gov For example, structure-guided engineering of enzymes like scoulerine (B1208951) 9-O-methyltransferase has enabled the de novo production of this compound in yeast. researchgate.netosti.gov This approach not only provides a sustainable method for production but also allows for the creation of novel, unnatural derivatives by introducing engineered enzymes with altered substrate specificities. researchgate.netosti.gov

The synthesis of various derivatives often involves multi-step chemical reactions. sioc-journal.cnjmchemsci.com For example, condensation reactions are a common strategy used to build the core structure of these alkaloids. sioc-journal.cn The development of efficient one-pot synthesis methods has also been a focus, aiming to streamline the production of these complex molecules. sioc-journal.cn

Table 1: Examples of Synthetic Approaches to this compound and Related Alkaloids

| Synthetic Approach | Key Features | Target Compound(s) | Reference(s) |

| Enantioselective Total Synthesis | Tandem 1,2-addition/ring-closure methodology | (R)-(+)- and (S)-(-)-Tetrahydropalmatine | nih.gov |

| Biosynthesis in Engineered Yeast | Structure-guided engineering of scoulerine 9-O-methyltransferase | This compound, Tetrahydropalmatine (B600727) | researchgate.netosti.gov |

| Chiral Auxiliary-Assisted Synthesis | Bischler-Napieralski cyclization/reduction | (-)-(S)-Tetrahydropalmatrubine, (-)-(S)-Corytenchine | researchgate.netacs.org |

| Chiral Formamidine Carbanion Alkylation | Construction of the protoberberine skeleton | (-)-Tetrahydropalmatine | acs.org |

Elucidation of Structure-Activity Relationships Governing Pharmacological Mechanisms

The study of structure-activity relationships (SAR) is fundamental to understanding how the chemical structure of a molecule like this compound dictates its biological function. wikipedia.orgnih.gov SAR analyses help to identify the specific chemical moieties responsible for a compound's pharmacological effects, which in turn guides the design of more effective and selective drugs. wikipedia.org

For tetrahydroprotoberberine alkaloids, including this compound, the nature and position of substituents on the aromatic rings are critical determinants of their pharmacological activity. researchgate.net Variations in these substituents can significantly alter the compound's interaction with biological targets, such as receptors and enzymes. researchgate.net For example, the presence and location of hydroxyl and methoxy (B1213986) groups on the A and D rings of the tetrahydroprotoberberine scaffold have been shown to influence the bioactivities of these compounds. mdpi.com

Research has shown that l-tetrahydropalmatine (l-THP), a related compound, exerts its effects through interactions with dopamine (B1211576) receptors. researchgate.net Specifically, it acts as a D2 dopamine receptor antagonist and a D1 receptor agonist. researchgate.net The antinociceptive effects of l-THP are linked to its inhibition of D2 dopamine receptors. researchgate.net Analogues of this compound are often evaluated for their ability to interact with these and other receptors to understand how structural modifications impact their neurological effects.

The development of quantitative structure-activity relationship (QSAR) models provides a more refined, mathematical approach to understanding SAR. wikipedia.org These models can predict the biological activity of new, unsynthesized compounds based on their chemical structures, thereby streamlining the drug discovery process. wikipedia.org

Impact of Stereochemistry on the Biological Activities of this compound Isomers and Related Compounds

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of many compounds, including this compound and its analogues. nih.govnumberanalytics.comlibretexts.org The specific spatial orientation of functional groups can dramatically affect how a molecule interacts with its biological target, which is often a chiral entity like a protein or enzyme. nih.govchemguideforcie.co.uk

The existence of stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, is a key consideration in drug development. libretexts.org Enantiomers, which are non-superimposable mirror images of each other, can have vastly different pharmacological properties. solubilityofthings.comnih.gov One enantiomer may be therapeutically active, while the other could be inactive or even produce adverse effects. chemguideforcie.co.uksolubilityofthings.com Similarly, diastereomers, which are stereoisomers that are not mirror images, can also exhibit distinct biological activities. libretexts.org

For tetrahydroprotoberberine alkaloids, the stereochemistry at the chiral center is a crucial determinant of their biological effects. nih.gov The enantioselective synthesis of both enantiomers of related compounds allows for the direct comparison of their biological activities, providing clear insights into the importance of stereochemistry. nih.gov For example, studies on other chiral molecules have demonstrated that stereoisomers can have different potencies and even different modes of action. chemrxiv.orgmichberk.com

The interaction of a chiral drug with a biological receptor is often likened to a key fitting into a lock, where only one enantiomer has the correct shape to bind effectively. epa.gov This stereospecificity can also influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Therefore, understanding the impact of stereochemistry is essential for designing safer and more effective therapeutic agents based on the this compound scaffold. nih.gov

Analytical Methodologies in Tetrahydropalmatrubine Research

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatography is a fundamental separation technique used to isolate and purify components from a mixture. nih.goviipseries.org In the context of phytoconstituents like tetrahydropalmatrubine, chromatographic methods are indispensable for separating the compound from complex plant extracts or biological samples. iipseries.orgjsmcentral.org The process involves two phases: a stationary phase and a mobile phase. nih.govshimadzu.com Components separate based on their differential partitioning and interactions between these two phases. shimadzu.comresearchgate.net Techniques like column chromatography and thin-layer chromatography are often used in the initial stages of isolation and purification. nih.govjsmcentral.org

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. researchgate.netwikipedia.org It operates by injecting a liquid sample into a high-pressure stream of liquid (the mobile phase) that passes through a column packed with a solid adsorbent material (the stationary phase). researchgate.netwikipedia.org Each component in the sample interacts differently with the stationary phase, causing them to travel through the column at different speeds, which leads to their separation. shimadzu.com

HPLC is widely applied in pharmaceutical and biological research for the analysis of various compounds, including alkaloids. researchgate.netwikipedia.org For compounds like tetrahydropalmatine (B600727), the enantiomers have been successfully separated using HPLC with chiral stationary phases. nih.gov The technique's versatility allows for different separation modes, with reversed-phase HPLC being the most common, where the stationary phase is non-polar and the mobile phase is a polar liquid. researchgate.netbiomedpharmajournal.org The output, a chromatogram, shows peaks corresponding to each separated component, with the retention time used for identification and the peak area for quantification. wikipedia.org

| Parameter | Description/Example | Reference |

|---|---|---|

| Column | Typically a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). Chiral columns like cellulose (B213188) tris(3,5-dimethylphenylcarbamate) are used for enantiomeric separation. | nih.gov |

| Mobile Phase | A mixture of solvents, such as acetonitrile (B52724) and water or methanol (B129727) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization. | nih.govnih.gov |

| Flow Rate | Typically in the range of 0.5 - 2.0 mL/min. | eag.com |

| Detection | UV-Vis detector is common, monitoring at a specific wavelength. Fluorescence, electrochemical, or mass spectrometry detectors can also be used for enhanced sensitivity and selectivity. | wikipedia.orgbiomedpharmajournal.orglabcompare.com |

| Temperature | Column temperature is often controlled (e.g., 25-40 °C) to ensure reproducible retention times. | eag.com |

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. ijsrtjournal.com It operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). eag.comijsrtjournal.com This key difference allows for much higher operating pressures (up to 100 MPa or more), resulting in dramatically improved resolution, shorter analysis times, and increased sensitivity. biomedpharmajournal.orgeag.comlabcompare.comijsrtjournal.com The enhanced performance of UPLC stems from advancements in instrumentation, particle chemistry, and detector design. ijsrtjournal.com

The smaller particle size leads to higher separation efficiency, allowing for the use of shorter columns or achieving better separation on columns of the same length compared to HPLC. sigmaaldrich.com This results in narrower peaks, which increases sensitivity as the analyte is concentrated in a smaller volume of mobile phase. ijsrtjournal.com UPLC systems are holistically designed with low system volumes to minimize peak broadening and take full advantage of the small particle technology. ijsrtjournal.com This technique has been successfully applied to the sensitive and reliable determination of l-tetrahydropalmatine and its active metabolites in biological samples. nih.gov

| Characteristic | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-High Performance Liquid Chromatography) | Reference |

|---|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm | researchgate.neteag.com |

| Operating Pressure | ~40 MPa (6,000 psi) | Up to 100-130 MPa (15,000-19,000 psi) | eag.comlabcompare.com |

| Analysis Speed | Slower | Faster (up to 10x reduction in time) | labcompare.comijsrtjournal.com |

| Resolution | Good | Higher/Enhanced | eag.comijsrtjournal.com |

| Sensitivity | Standard | Higher (2-3 times greater) | ijsrtjournal.com |

| Solvent Consumption | Higher | Lower | labcompare.comijsrtjournal.com |

Mass Spectrometry-Based Detection and Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. mdpi.comfujifilm.com It is a central tool for analyzing the molecular structures of unknown compounds, offering high sensitivity and the ability to determine accurate molecular weights. mdpi.comnih.gov In research involving this compound, MS is crucial for confirming the compound's identity, elucidating its structure, and detecting its presence in complex mixtures, often at very low concentrations. tricliniclabs.comnih.gov The technique involves ionizing molecules and then separating the resulting ions based on their m/z ratio. fujifilm.com

Tandem Mass Spectrometry (MS/MS) is an advanced MS technique that involves multiple stages of mass analysis. synthinkchemicals.com In a typical MS/MS experiment, precursor ions of a specific m/z are selected, fragmented through collision-induced dissociation, and the resulting product ions are then analyzed. nih.govnih.gov This process provides detailed structural information, as the fragmentation pattern is characteristic of the molecule's structure. mdpi.comsynthinkchemicals.com MS/MS is invaluable for the structural elucidation of small molecules and is widely used in metabolomics and pharmaceutical analysis. nih.govbiorxiv.org

The high specificity and sensitivity of MS/MS also make it an excellent tool for quantification. nd.edu By monitoring a specific fragmentation reaction (a precursor ion fragmenting to a specific product ion), a technique known as Multiple Reaction Monitoring (MRM), analysts can achieve very low detection limits and high selectivity, even in complex biological matrices. leeder-analytical.com This capability is essential for pharmacokinetic studies, such as the determination of l-tetrahydropalmatine and its metabolites in plasma. nih.gov

| Aspect | Description | Reference |

|---|---|---|

| Principle | Involves two or more stages of mass analysis (e.g., ion selection, fragmentation, fragment analysis) to determine the structure of a molecule. | nih.govsynthinkchemicals.com |

| Structural Elucidation | Provides characteristic fragmentation patterns (fingerprints) that help identify the molecular structure of an unknown compound. | mdpi.combiorxiv.org |

| Quantification | Offers high sensitivity and selectivity for quantifying trace levels of compounds in complex mixtures using techniques like Multiple Reaction Monitoring (MRM). | leeder-analytical.comturkjps.org |

| Instrumentation | Commonly performed on triple quadrupole or hybrid instruments like Quadrupole Time-of-Flight (QTOF) mass spectrometers. | nih.gov |

| Application | Widely used in proteomics, metabolomics, drug discovery, and impurity analysis. | nih.govnih.gov |

Quadrupole Time-of-Flight (QTOF) mass spectrometry is a hybrid technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. nih.govbruker.com This combination results in an instrument with high resolution, high mass accuracy, and MS/MS capabilities. bruker.com The quadrupole can act as a mass filter to select specific ions, which are then fragmented, while the TOF analyzer measures the exact mass of both the precursor and product ions with high precision. nih.gov

The high mass accuracy of QTOF/MS allows for the determination of the elemental composition of an ion, which is a critical step in identifying unknown compounds and metabolites. bruker.comlbl.gov In untargeted metabolomics, LC-QTOF-MS is used to detect and characterize hundreds to thousands of metabolic features in biological samples based on their accurate mass, retention time, and fragmentation patterns. lbl.govnih.gov This approach has been specifically used to identify this compound and its related metabolites, providing fragment ion data that aids in structural confirmation. oup.com

| Feature | Description | Reference |

|---|---|---|

| Instrument Type | Hybrid mass spectrometer combining quadrupole and time-of-flight technologies. | nih.govbruker.com |

| Mass Accuracy | High mass accuracy (sub-ppm) allows for confident determination of elemental formulas. | leeder-analytical.combruker.com |

| Resolution | Provides high resolving power, separating ions with very similar mass-to-charge ratios. | bruker.com |

| Analysis Modes | Capable of both full-scan MS for profiling and MS/MS for structural fragmentation. | nih.gov |

| Primary Application | Identification of unknown compounds, metabolite identification, and untargeted screening in complex matrices. | nih.govbruker.comlbl.gov |

Coupled Analytical Techniques for Comprehensive Analysis (e.g., LC-MS/MS, HPLC-Electrochemical Detection)

To achieve comprehensive analysis of complex samples, analytical techniques are often coupled. ualberta.ca The most powerful and widely used coupled technique in modern analytical chemistry is Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly LC-Tandem Mass Spectrometry (LC-MS/MS). synthinkchemicals.comchemyx.com This approach combines the superior separation capabilities of liquid chromatography (either HPLC or UPLC) with the highly sensitive and specific detection and identification power of mass spectrometry. leeder-analytical.comchemyx.com